![molecular formula C10H10N2O2 B594315 2-Ethyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid CAS No. 1241950-73-1](/img/structure/B594315.png)

2-Ethyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

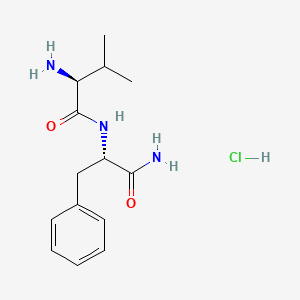

2-Ethyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid is a chemical compound with the empirical formula C10H10N2O2 and a molecular weight of 190.20 . It is a solid substance .

Synthesis Analysis

The synthesis of substituted pyridines, such as 2-Ethyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid, can be achieved through a ring cleavage methodology reaction. This involves the remodeling of 3-formyl (aza)indoles/benzofurans . This method allows for the selective introduction of multiple functional groups .Molecular Structure Analysis

The SMILES string of 2-Ethyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid isCCc1cc2cc(cnc2[nH]1)C(O)=O . This provides a textual representation of the compound’s molecular structure. Physical And Chemical Properties Analysis

2-Ethyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid is a solid substance . Its empirical formula is C10H10N2O2, and it has a molecular weight of 190.20 .Applications De Recherche Scientifique

Synthesis of Heterocyclic Compounds

The compound has been utilized as a precursor in the synthesis of novel heterocyclic structures. For instance, Ghaedi et al. (2015) described an efficient synthesis of novel ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products through condensation of pyrazole-5-amine derivatives and activated carbonyl groups, showcasing its utility in preparing new N-fused heterocycle products in good to excellent yields (Ghaedi et al., 2015).

Antioxidant Activity

Another study by Zaki et al. (2017) synthesized ethyl 4,6-dimethyl-3-(pyrrol-1-yl) selenolo[2,3-b]pyridine-2-carboxylate and further reacted it to produce compounds that exhibited remarkable antioxidant activity compared to ascorbic acid, indicating potential applications in oxidative stress mitigation (Zaki et al., 2017).

Functionalized Tetrahydropyridines Synthesis

Zhu et al. (2003) reported the use of a related compound in a [4 + 2] annulation process with N-tosylimines to synthesize ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates, demonstrating the versatility of this compound in synthesizing functionalized tetrahydropyridines with excellent yields and regioselectivity (Zhu et al., 2003).

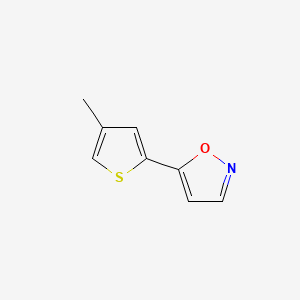

Polyheterocyclic Synthesis

A practical application in polyheterocyclic synthesis was demonstrated by synthesizing pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidine, pyrido[3′,2′:4,5]thieno[3,2-d][1,2,3]triazine, and pyrazolyl, oxadiazolylthieno[2,3-b]pyridine derivatives. This highlights the compound's role in constructing complex heterocyclic frameworks with potential pharmacological activities (Elneairy et al., 2006).

Pharmaceutical Intermediate Synthesis

Wang et al. (2006) described the synthesis of 2-[(1H-pyrrolo[2,3-b]pyridine-4-yl)methylamino]-5-fluoronicotinic acid, a key pharmaceutical intermediate. This work showcases the compound's importance in pharmaceutical synthesis, particularly for the development of novel therapeutic agents (Wang et al., 2006).

Orientations Futures

The development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry . This could potentially open up new avenues for the use of compounds like 2-Ethyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid in these fields.

Mécanisme D'action

Target of Action

The primary target of 2-Ethyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid is the Fibroblast Growth Factor Receptor (FGFR) . The FGFR family consists of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . These receptors play an essential role in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .

Mode of Action

Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This results in the activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . 2-Ethyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid acts as a potent inhibitor of FGFR, thereby disrupting these signaling pathways .

Biochemical Pathways

The compound’s action affects the FGFR signaling pathway. Abnormal activation of this pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers . By inhibiting FGFR, the compound can potentially halt the progression of these cancers .

Pharmacokinetics

It is known that the compound has a low molecular weight , which could potentially enhance its bioavailability and distribution in the body.

Result of Action

In vitro studies have shown that the compound can inhibit the proliferation of cancer cells and induce apoptosis . It also significantly inhibits the migration and invasion of cancer cells .

Propriétés

IUPAC Name |

2-ethyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-2-8-4-6-3-7(10(13)14)5-11-9(6)12-8/h3-5H,2H2,1H3,(H,11,12)(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZHXLFCIHKFJDA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=CC(=CN=C2N1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90678419 |

Source

|

| Record name | 2-Ethyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90678419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1241950-73-1 |

Source

|

| Record name | 2-Ethyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1241950-73-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90678419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2,5-Dioxopyrrolidin-1-yl) 3-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropyl]sulfinylpropanoate](/img/structure/B594242.png)

![[(3E)-3-[amino(nitroso)methylidene]-1,2-oxazol-5-yl]methanol](/img/structure/B594246.png)